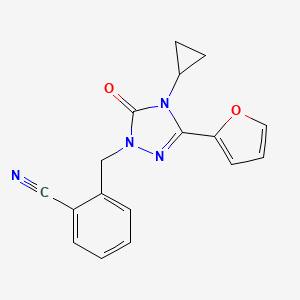
2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.325. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2, with a molecular weight of approximately 342.41 g/mol. The structure includes a cyclopropyl group, a furan ring, and a 1,2,4-triazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole and furan rings can modulate enzyme activities and receptor interactions, leading to various pharmacological effects. For instance, compounds containing triazole rings have been noted for their antiviral and anticancer properties due to their ability to inhibit key enzymes involved in cell proliferation and viral replication .
Anticancer Activity
Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (colon carcinoma) | 6.2 |
| Compound B | T47D (breast cancer) | 27.3 |
| Compound C | A549 (lung adenocarcinoma) | 1.98 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against various cancer types .
Antiviral Activity
The triazole moiety has been linked to antiviral properties. Studies suggest that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .
Study 1: Antitumor Efficacy
A study evaluated the effects of a related triazole compound on tumor growth in mice. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may interfere with tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of this class of compounds on specific enzymes such as dihydrofolate reductase (DHFR). The inhibition of DHFR is critical as it plays a vital role in DNA synthesis and cell division, making it a target for anticancer drugs .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial effects. The presence of the cyclopropyl and furan groups in this compound enhances its potential against various pathogens. Preliminary studies suggest that it may be effective against bacteria resistant to conventional treatments .
Antifungal Properties
The triazole structure is particularly recognized for its antifungal activity. Compounds with similar structures have been shown to inhibit the growth of fungi, making this compound a candidate for further exploration in antifungal drug development .
Cancer Research
Emerging studies have indicated that derivatives of triazole compounds can exhibit anti-proliferative effects against cancer cell lines. The specific compound may have implications in cancer therapy by targeting cellular pathways involved in tumor growth .
Neurological Applications
Some triazole derivatives have been studied for their potential neuroprotective effects. The unique structure of 2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile may allow it to modulate neurotransmitter systems, thus warranting further investigation into its use as a neuroprotective agent .
Synthesis and Biological Evaluation
A series of studies have synthesized various analogs of this compound to evaluate their biological activities. For instance:
- Synthesis Methodology : The synthesis often involves multi-step reactions starting from simpler precursors, utilizing cyclization techniques to form the triazole ring.
- Biological Assays : These compounds are subjected to assays to determine their Minimum Inhibitory Concentration (MIC) against various bacterial strains, with some showing promising results comparable to established antibiotics .
特性
IUPAC Name |
2-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJCPKFFGWEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













